7-Chloro-7-octenoic acid

Catalog No.
S743656
CAS No.
731773-29-8
M.F
C8H13ClO2
M. Wt
176.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-7-octenoic acid

CAS Number

731773-29-8

Product Name

7-Chloro-7-octenoic acid

IUPAC Name

7-chlorooct-7-enoic acid

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

InChI

InChI=1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)

InChI Key

DUSFOSYCKNWILH-UHFFFAOYSA-N

SMILES

C=C(CCCCCC(=O)O)Cl

Canonical SMILES

C=C(CCCCCC(=O)O)Cl

Adsorption and Reaction Pathways on Copper

    Scientific Field: Physical Chemistry

    Summary of the Application: The study focuses on the surface structure and reaction pathways of 7-octenoic acid on a clean copper substrate

    Methods of Application or Experimental Procedures: The experiment was conducted in ultrahigh vacuum using a combination of reflection-absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption, and scanning-tunneling microscopy. .

    Results or Outcomes: The 7-octenoic acid adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases. It deprotonates following adsorption at approximately 300 K to form an η2-7-octenoate species. .

7-Chloro-7-octenoic acid is an organic compound with the molecular formula C8_8H13_{13}ClO2_2 and a CAS number of 731773-29-8. It features a chloro group attached to the seventh carbon of an octenoic acid chain, which gives it unique properties compared to its non-chlorinated counterpart, 7-octenoic acid. This compound is characterized by its unsaturated carbon chain, which contributes to its reactivity and potential applications in various chemical processes and biological systems .

Currently, there is no scientific research available describing a specific mechanism of action for 7-chloro-7-octenoic acid.

As with any new compound, proper safety precautions should be taken when handling 7-chloro-7-octenoic acid. Limited information exists on its specific hazards, but some general considerations based on its functional groups include:

  • Potential skin and eye irritant: Carboxylic acids can cause irritation upon contact [].
  • Corrosivity: Depending on concentration, the acidic nature might require the use of personal protective equipment during handling [].

While specific detailed reactions involving 7-chloro-7-octenoic acid are not extensively documented, it is known that compounds with similar structures can undergo various reactions typical for alkenes and carboxylic acids. These may include:

  • Electrophilic Addition: The double bond in the octenoic acid structure can react with electrophiles.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
  • Esterification: It can react with alcohols to form esters.

Additionally, studies on related compounds indicate that 7-octenoic acid adsorbs molecularly on copper surfaces, suggesting potential catalytic roles or interactions in chemical environments.

Synthesis of 7-chloro-7-octenoic acid can be approached through several methods:

  • Chlorination of 7-Octenoic Acid: Direct chlorination of 7-octenoic acid using chlorine gas or other chlorinating agents under controlled conditions.
  • Alkylation Reactions: Starting from simpler chlorinated compounds and employing alkylation techniques to build the octenoic acid chain.
  • Synthetic Pathways Involving Grignard Reagents: Utilizing Grignard reagents for the formation of carbon-carbon bonds followed by chlorination.

These methods require careful control of reaction conditions to achieve high purity and yield.

7-Chloro-7-octenoic acid has potential applications in various fields:

  • Chemical Synthesis: As an intermediate in organic synthesis for pharmaceuticals and agrochemicals.
  • Material Science: Potential use in polymer chemistry due to its reactive double bond.
  • Biological Research: As a probe in studies investigating fatty acid metabolism or interactions with biological membranes.

Interaction studies are crucial for understanding the behavior of 7-chloro-7-octenoic acid in biological systems. Preliminary investigations suggest that similar compounds may interact with enzymes involved in lipid metabolism, potentially influencing metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms.

Several compounds share structural similarities with 7-chloro-7-octenoic acid, including:

Compound NameStructure TypeNotable Features
7-Octenoic AcidUnsaturated Fatty AcidLacks chlorine; serves as a baseline for comparison.
Hexanoic AcidSaturated Fatty AcidShorter chain; lacks unsaturation; lower reactivity.
9-Octadecenoic AcidUnsaturated Fatty AcidLonger chain; commonly found in dietary fats; higher stability due to more hydrogen atoms.
6-Chlorohexanoic AcidChlorinated Fatty AcidSimilar chlorination pattern; shorter carbon chain.

The unique feature of 7-chloro-7-octenoic acid lies in its specific position of chlorination and unsaturation, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.5

Wikipedia

7-Chlorooct-7-enoic acid

Dates

Modify: 2023-08-15

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